2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
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Description
2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C25H32N2O4 and its molecular weight is 424.541. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
- Novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, have been synthesized, showing significant analgesic and anti-inflammatory activities. These compounds, including the related benzamide derivatives, exhibit potential as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020).
Biological Activities
- Certain benzamide derivatives have shown potent serotonin-3 (5-HT3) receptor antagonistic activity. These findings are crucial for the development of new treatments for conditions mediated by this receptor (Harada et al., 1995).
- Radiofluoro-pegylated phenylbenzoxazole derivatives have been evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, demonstrating high affinity for Aβ(1-42) aggregates and potential for PET imaging (Cui et al., 2012).
Antimicrobial and Antioxidant Properties
- A new benzamide isolated from endophytic Streptomyces sp. YIM 67086 exhibited antimicrobial and antioxidant activities, highlighting the therapeutic potential of naturally derived benzamides (Yang et al., 2015).
Novel Synthesis Routes and Mechanisms
- Innovative synthesis methods for benzamide-based derivatives have been developed, facilitating the exploration of their biological activities and potential applications in drug discovery and development (Hebishy et al., 2020).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-6-30-21-10-8-7-9-19(21)23(28)26-18-11-12-22-20(15-18)27(14-13-17(2)3)24(29)25(4,5)16-31-22/h7-12,15,17H,6,13-14,16H2,1-5H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEQQMYOGGCZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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